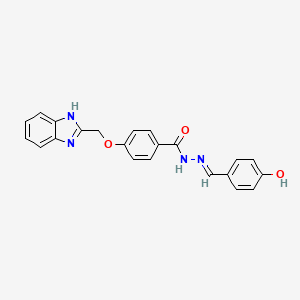
4-(1H-Benzimidazol-2-ylmethoxy)-N'-(4-hydroxybenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide is a complex organic compound that features a benzimidazole core linked to a benzohydrazide moiety through a methoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Methoxylation: The benzimidazole is then reacted with methoxy-containing reagents to introduce the methoxy group.
Hydrazide Formation: The intermediate product is further reacted with hydrazine to form the benzohydrazide moiety.
Condensation with 4-Hydroxybenzaldehyde: Finally, the benzohydrazide is condensed with 4-hydroxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, while the benzohydrazide moiety may interact with other regions of the target molecule, leading to inhibition or modulation of its activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
73418-58-3 |
|---|---|
Molecular Formula |
C22H18N4O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylmethoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H18N4O3/c27-17-9-5-15(6-10-17)13-23-26-22(28)16-7-11-18(12-8-16)29-14-21-24-19-3-1-2-4-20(19)25-21/h1-13,27H,14H2,(H,24,25)(H,26,28)/b23-13+ |
InChI Key |
YIEYSKUKGANANG-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=C(C=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)NN=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


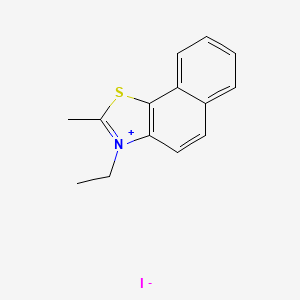
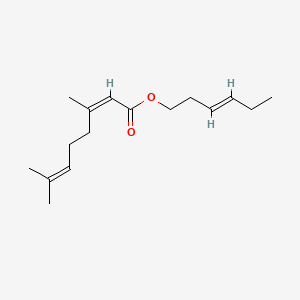

![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)
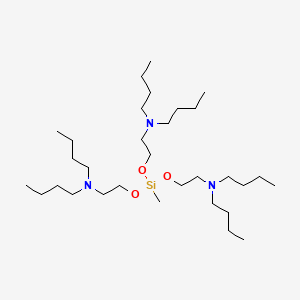
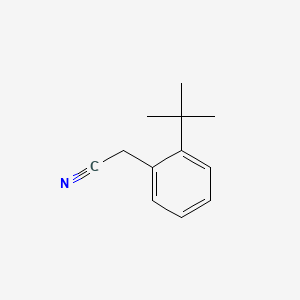
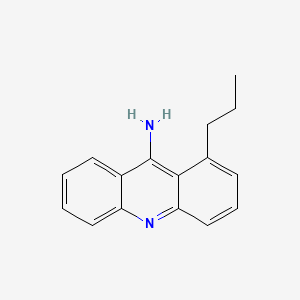
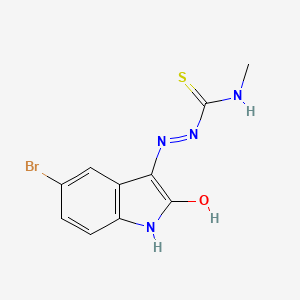
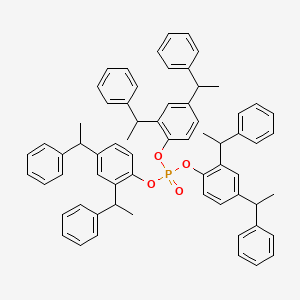
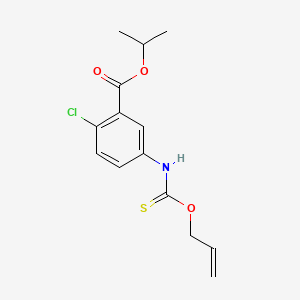
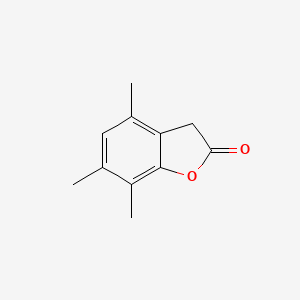
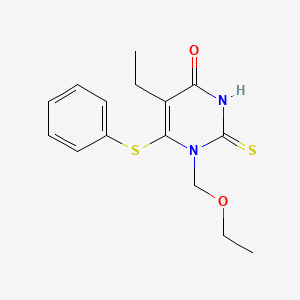

![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
